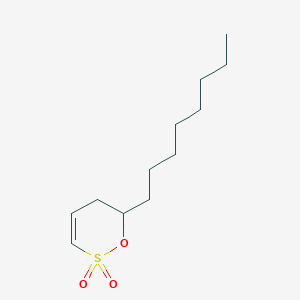![molecular formula C19H15F3 B14222239 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene CAS No. 797047-82-6](/img/structure/B14222239.png)
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene is a chemical compound characterized by its unique structure, which includes multiple fluorine atoms and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and alkynes.
Sonogashira Coupling Reaction: A common method for synthesizing this compound is the Sonogashira coupling reaction, which involves the reaction of a fluorobenzene derivative with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and in the presence of a base, such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alkanes or alkenes, depending on the extent of reduction.
Scientific Research Applications
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of fluorine-containing biomolecules and their interactions with biological systems.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, with unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. The ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-1-[2-(3-fluorophenyl)ethynyl]benzene
- 1,4-Difluoro-2-[2-(3-fluorophenyl)ethynyl]benzene
Uniqueness
1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene is unique due to the specific positioning of the fluorine atoms and the ethynyl group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
797047-82-6 |
|---|---|
Molecular Formula |
C19H15F3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1,3-difluoro-2-[2-(4-fluorophenyl)ethynyl]-5-pent-4-enylbenzene |
InChI |
InChI=1S/C19H15F3/c1-2-3-4-5-15-12-18(21)17(19(22)13-15)11-8-14-6-9-16(20)10-7-14/h2,6-7,9-10,12-13H,1,3-5H2 |
InChI Key |
AEOASSJZZXXCPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


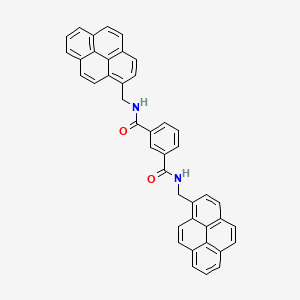
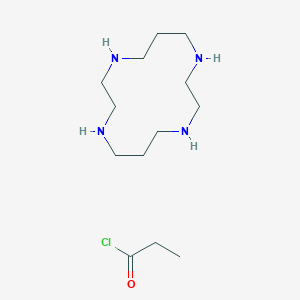
![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)
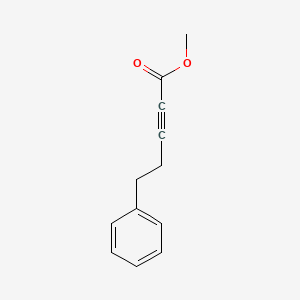
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)
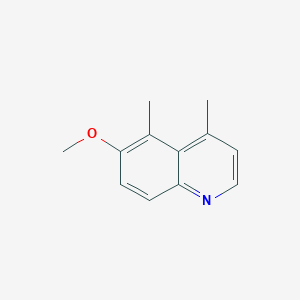
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)


![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
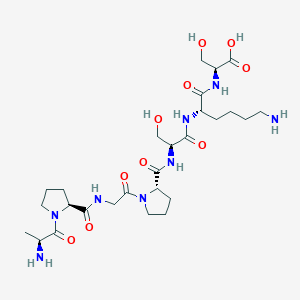

![1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14222226.png)
